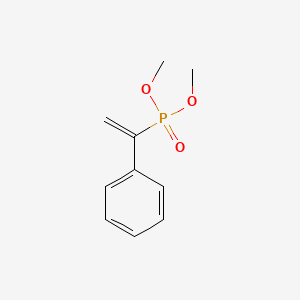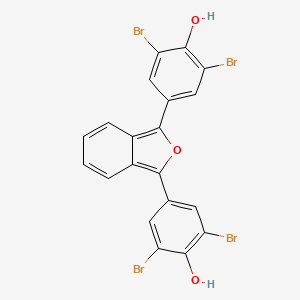
4,4'-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is a synthetic organic compound that features a benzofuran core with two dibromophenol groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the use of potassium tribromide as a brominating agent, which reacts with bisphenol derivatives under ambient conditions to yield the desired product . The reaction is usually carried out in solvents such as 1,4-dioxane, ethyl acetate, or tetrahydrofuran, and the process is characterized by high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale. The use of efficient brominating agents and optimized reaction conditions would be crucial for scaling up the synthesis while maintaining high purity and yield.
化学反応の分析
Types of Reactions
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, potentially leading to quinone derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: It can be used in the production of polymers, coatings, and other materials that benefit from its unique properties.
作用機序
The mechanism by which 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) exerts its effects is not fully understood. its activity is likely related to the presence of the benzofuran core and dibromophenol groups, which can interact with various molecular targets. These interactions may involve binding to enzymes or receptors, disrupting microbial cell walls, or interfering with cellular processes.
類似化合物との比較
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): This compound has a cyclohexane ring instead of a benzofuran core and exhibits similar bromination patterns.
4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): This compound features a different core structure but shares the dibromophenol groups.
Uniqueness
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is unique due to its benzofuran core, which imparts distinct chemical and biological properties
特性
CAS番号 |
6315-36-2 |
|---|---|
分子式 |
C20H10Br4O3 |
分子量 |
617.9 g/mol |
IUPAC名 |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H10Br4O3/c21-13-5-9(6-14(22)17(13)25)19-11-3-1-2-4-12(11)20(27-19)10-7-15(23)18(26)16(24)8-10/h1-8,25-26H |
InChIキー |
FYXQYPGKUZHMHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(OC(=C2C=C1)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



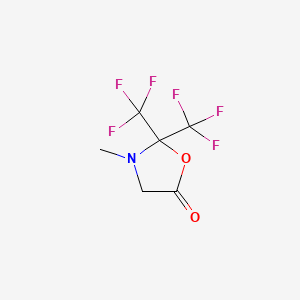
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
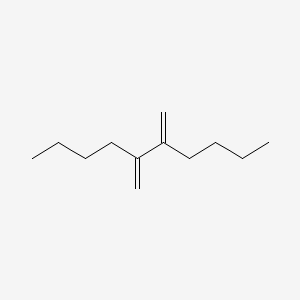
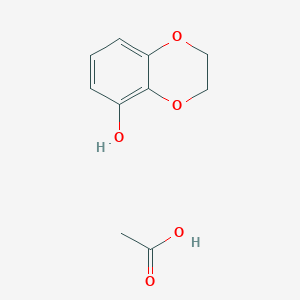
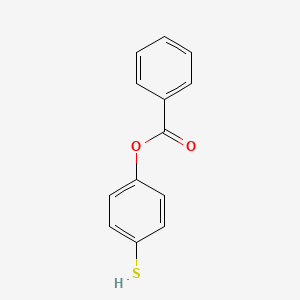
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
